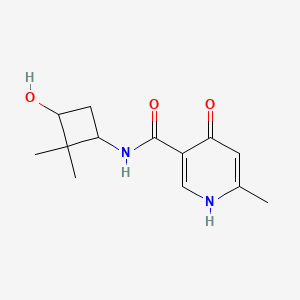
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mecanismo De Acción
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a selective inhibitor of the MDM2-p53 interaction, which is a key pathway involved in the regulation of cell growth and survival. By inhibiting this interaction, N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in lab experiments include its potent anti-tumor activity, its ability to overcome resistance to other cancer therapies, and its favorable pharmacokinetic profile. However, one limitation is that it is currently only available in limited quantities, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for the development of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide. These include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective MDM2-p53 inhibitors. Additionally, the results of the ongoing clinical trials will provide valuable information on the safety and efficacy of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide involves several steps, including the reaction of 3-hydroxy-2,2-dimethylcyclobutanone with 2-bromo-6-methyl-4-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with trifluoroacetic acid.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to have potent anti-tumor activity, and it also has the ability to overcome resistance to other cancer therapies. N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is currently being evaluated in phase I clinical trials for the treatment of solid tumors.
Propiedades
IUPAC Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-7-4-9(16)8(6-14-7)12(18)15-10-5-11(17)13(10,2)3/h4,6,10-11,17H,5H2,1-3H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUOCLYHSIVDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-2,2-dimethylcyclobutyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
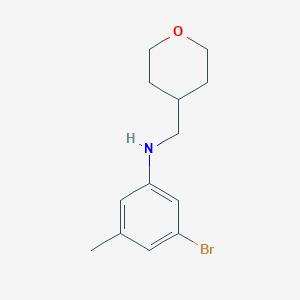
![3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
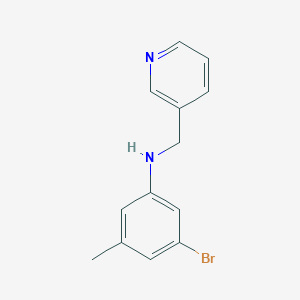
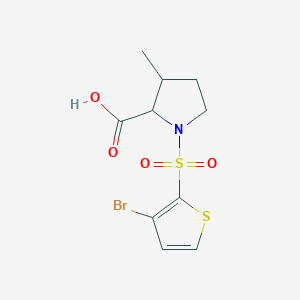
![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimidine-5-carboxylic acid](/img/structure/B6632700.png)
![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)
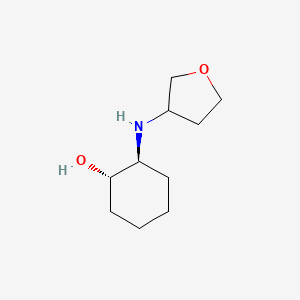
![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)
![(2S,3R)-3-hydroxy-2-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid](/img/structure/B6632723.png)